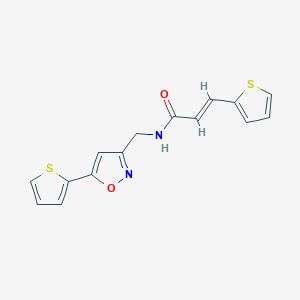
(E)-3-(thiophen-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(thiophen-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C15H12N2O2S2 and its molecular weight is 316.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-3-(thiophen-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the presence of thiophene and isoxazole rings, which are known for their biological significance. The molecular formula is C15H14N2O1S2, with a molecular weight of approximately 298.41 g/mol.
Biological Activity Overview
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of thiophenes and isoxazoles have shown promising results against various cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer) cells.
A study demonstrated that thiophene derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and death .
Antimicrobial Activity
Compounds related to this compound have also been evaluated for their antimicrobial properties. In vitro tests against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that certain derivatives possess significant antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 64 to 512 µg/mL .
Case Studies
- Antitumor Study : A series of thiophene derivatives were synthesized and tested against HepG-2 and A-549 cell lines. The results indicated that several compounds exhibited IC50 values below 20 µM, suggesting potent antitumor activity. The study highlighted the importance of the thiophene moiety in enhancing cytotoxicity .
- Antimicrobial Evaluation : Another study focused on the synthesis of thiophene-based compounds and their evaluation against various bacterial strains. The results showed that compounds with specific substitutions on the thiophene ring exhibited enhanced antimicrobial activity, indicating structure-activity relationships that could guide future drug design .
Data Tables
| Biological Activity | Cell Line/Organism | IC50/MIC Values | Reference |
|---|---|---|---|
| Antitumor | HepG-2 | <20 µM | |
| Antitumor | A-549 | <20 µM | |
| Antimicrobial | Staphylococcus aureus | 64 µg/mL | |
| Antimicrobial | Escherichia coli | 512 µg/mL |
The biological activities of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism, leading to reduced cell viability in cancer cells.
- Induction of Apoptosis : Many derivatives induce apoptosis through mitochondrial pathways, activating caspases that lead to programmed cell death.
- Disruption of Cell Membranes : Antimicrobial activity may result from the disruption of bacterial cell membranes, leading to cell lysis.
Properties
IUPAC Name |
(E)-3-thiophen-2-yl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c18-15(6-5-12-3-1-7-20-12)16-10-11-9-13(19-17-11)14-4-2-8-21-14/h1-9H,10H2,(H,16,18)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJKBLLQOPLYFL-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














